molecular formula C15H24N2O B7929682 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929682
M. Wt: 248.36 g/mol
InChI Key: RSXMOGVTLJQRHR-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 2-position with a benzyl-methyl-aminomethyl group and an ethanol moiety at the 1-position. Its structure confers conformational rigidity due to the pyrrolidine scaffold, while the benzyl group enhances lipophilicity compared to analogs with polar substituents.

Properties

IUPAC Name

2-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)13-15-8-5-9-17(15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXMOGVTLJQRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyrroline Derivatives

The pyrrolidine ring is often synthesized via catalytic hydrogenation of 2-methylpyrroline. Platinum-based catalysts, such as Pt/C or PtO₂, in alcoholic solvents (e.g., ethanol:methanol, 2:1 v/v) achieve >95% conversion at ambient temperature. This method avoids corrosive reagents and enables stereochemical control when chiral tartrates are used.

Table 1 : Hydrogenation Conditions for Pyrrolidine Formation

Starting MaterialCatalystSolventTemperatureConversionReference
2-Methylpyrroline5% Pt/CEtOH:MeOH (2:1)25°C98%
3-PyrrolineAdams’ catalyst (PtO₂)MeOH20°C92%

Proline Derivative Modification

Decarboxylation of L-proline under acidic conditions provides an alternative route, though this method is less favored due to lower yields (~70%) and racemization risks.

Introduction of the Benzyl-Methyl-Aminomethyl Group

Reductive Amination

A two-step protocol is commonly employed:

  • Mannich Reaction : Condensation of pyrrolidine with formaldehyde and benzylmethylamine generates the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine to the amine.

Key Conditions :

  • Solvent : Methanol or THF

  • Temperature : 0–25°C

  • Yield : 78–85%

Alkylation of Pyrrolidine

Direct alkylation using (benzylmethylamino)methyl chloride in the presence of a base (e.g., K₂CO₃) offers a one-pot alternative. However, over-alkylation and poor regioselectivity limit yields to 65–72%.

Hydroxyethylation of the Pyrrolidine Nitrogen

The ethanol moiety is introduced via nucleophilic substitution or Mitsunobu reaction:

Ethylene Oxide Ring-Opening

Reacting the pyrrolidine intermediate with ethylene oxide in aqueous NaOH at 50–60°C installs the hydroxyethyl group. This exothermic reaction requires careful temperature control to avoid diol formation.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (pyrrolidine:ethylene oxide)

  • Reaction Time : 4–6 hours

  • Yield : 82%

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is introduced with retention of configuration. This method is preferred for stereosensitive applications but incurs higher costs.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc:hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) achieve >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (t, J = 6.0 Hz, 2H, -CH₂OH), 2.85–2.72 (m, 4H, N-CH₂).

  • HRMS : Calculated for C₁₅H₂₄N₂O [M+H]⁺: 248.1889; Found: 248.1886.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

MethodStepsTotal YieldPurityScalability
Reductive Amination + Ethylene Oxide368%98%High
Alkylation + Mitsunobu361%97%Moderate
One-Pot Sequential Functionalization258%95%Low

The reductive amination route balances yield and scalability, making it industrially viable. However, the Mitsunobu approach remains valuable for enantiomerically pure synthesis.

Challenges and Optimization Strategies

  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation mitigate racemization during pyrrolidine synthesis.

  • Byproduct Formation : Excess ethylene oxide leads to polyethylene glycol derivatives; stoichiometric precision is critical.

  • Catalyst Recycling : Platinum catalysts from hydrogenation steps can be recovered via filtration and reused up to three times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Yield Commercial Status Key Differences
2-((2-Methoxyethyl)(methyl)amino)ethanol Linear tertiary amine with methoxyethyl and methylamino-ethanol groups 88% (crude) Not specified Lacks pyrrolidine ring; methoxyethyl group increases polarity vs. benzyl group.
(1-Methyl-pyrrolidin-2-yl)-methanol Pyrrolidine ring with 1-methyl and 2-methanol substituents Not reported Not specified Methanol substituent instead of ethanol; no benzyl-methyl-amino side chain.
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Positional isomer: benzyl-methyl-aminomethyl at 3-position of pyrrolidine Discontinued Discontinued (CymitQuimica) Substituent position alters steric/electronic properties; may affect bioactivity.

Research Implications and Challenges

  • Synthesis Optimization: High yields for linear analogs () suggest that similar protocols (e.g., bromoethanol alkylation) could be adapted for the target compound, though pyrrolidine functionalization may require tailored conditions.
  • Stereochemical Control : Chiral synthesis methods () could be critical for producing enantiopure forms of the target compound, especially for pharmaceutical applications.
  • Positional Isomerism : The discontinued 3-substituted isomer () highlights the need for rigorous structure-activity relationship (SAR) studies to optimize substituent placement.

Biological Activity

The compound 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H26N2OC_{17}H_{26}N_2O. Its structure includes a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist at specific sites, modulating biological pathways crucial for therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications for this compound in treating bacterial infections .

Case Studies and Research Findings

  • Antibacterial Studies : A study on pyrrolidine derivatives demonstrated that modifications in the structure significantly influenced antibacterial activity. Compounds similar to this compound were effective against resistant strains like MRSA .
  • Mechanistic Insights : Research has shown that the compound can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
  • Pharmacological Applications : Investigations into the compound's role as a precursor in pharmaceutical synthesis highlight its potential in developing new antimicrobial agents.

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial Activity (MIC)Notes
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanolSimilar to target compound0.0048 mg/mL against E. coliShows promising activity
1beta-methylcarbapenemsContains pyrrolidine moietyEffective against MRSADemonstrates structural similarity

Q & A

Q. What are the common synthetic routes for 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, nucleophilic substitution, and purification. Key steps include:

  • Step 1: Reacting pyrrolidine derivatives with benzyl-methyl-amine in a polar solvent (e.g., methanol or DMF) under reflux. Triethylamine or sodium hydride is often used as a base to deprotonate intermediates .
  • Step 2: Introducing the ethanol moiety via alkylation with 2-bromoethanol or similar reagents. Temperature control (e.g., 100°C in toluene) and stoichiometric ratios are critical to avoid side reactions .
  • Purification: Column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixtures) improves purity .

Optimization Strategies:

  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to adjust reaction times .
  • Example reaction yields and conditions:
StepReagents/ConditionsYieldReference
12-Methoxyethylamine, TEA, 100°C88%
22-Bromoethanol, NaH, DMF75%

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirm stereochemistry .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-N: ~1.45 Å) and angles, critical for validating spatial arrangement. SHELX software is widely used for refinement .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 277.215) .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity and receptor binding?

Methodological Answer: The (R)-configuration enhances binding to neurotransmitter receptors (e.g., dopamine D2) due to optimal spatial alignment. Comparative studies using enantiomers show:

  • (R)-isomer: Higher affinity (IC50: 12 nM) compared to (S)-isomer (IC50: 220 nM) in receptor assays .
  • Molecular Docking: Simulations reveal hydrogen bonding between the ethanol moiety and Glu197 in the receptor binding pocket .

Experimental Design:

  • Synthesize both enantiomers via chiral catalysts (e.g., (R)-BINOL).
  • Use surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can researchers resolve contradictions in pharmacological data when evaluating mechanisms of action?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). Strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .
  • Orthogonal Assays: Combine radioligand binding (e.g., ³H-spiperone displacement) with functional assays (cAMP modulation) .
  • Meta-Analysis: Compare results across studies using standardized metrics (e.g., pIC50) .

Case Study:
A study reported conflicting IC50 values (15 nM vs. 1.2 µM) due to differences in buffer pH. Repeating assays at pH 7.4 resolved discrepancies .

Q. What are the key considerations in designing experiments to assess metabolic stability and toxicity?

Methodological Answer:

  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t½) < 30 minutes indicates poor stability .
    • Identify metabolites (e.g., N-demethylation) using high-resolution mass spectrometry .
  • Toxicity Screening:
    • Use MTT assays in hepatocytes (IC50 > 50 µM suggests low cytotoxicity) .
    • Assess hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity .

Q. How do structural analogs of this compound differ in biological activity, and what design principles guide optimization?

Methodological Answer: Modifications to the benzyl or pyrrolidine groups alter potency and selectivity:

  • Benzyl → Cyclohexyl: Increases lipophilicity (LogP +0.5) but reduces dopamine receptor affinity by 40% .
  • Ethanol → Methyl: Eliminates hydrogen bonding, decreasing activity .

Design Principles:

  • QSAR Models: Correlate substituent electronegativity with receptor binding (R² > 0.85) .
  • Fragment-Based Screening: Identify optimal substituents (e.g., isopropyl enhances CNS penetration) .

Comparison Table:

AnalogStructural ChangeActivity ChangeReference
2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanolPyrrolidine → Piperidine3x lower potency
(S)-isomer(R)→(S) configuration18x lower IC50

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